4,4'-Azobis(4-cyano-1-pentanol)
CAS No.: 4693-47-4
VCID: VC0008813
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4,4'-Azobis(4-cyano-1-pentanol) is an organic compound with the molecular formula C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol. It is primarily used as an initiator in polymerization reactions, especially in free radical polymerization processes . The compound, also referred to as 4,4'-azobis(4-cyano pentanol), has a density of 1.1±0.1 g/cm3 and a boiling point of 417.4±45.0 °C at 760 mmHg . Its IUPAC name is 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile, and its InChIKey is IWTIJBANDVIHPX-UHFFFAOYSA-N . One similar chemical compound is 4-Methylbenzenesulfonic Anhydride, which is also used as a polymerization initiator . 4,4'-Azobis(4-cyano-1-pentanol) can be synthesized through the condensation reaction of pentanal and a cyanide source, followed by oxidation. |
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CAS No. | 4693-47-4 |
Product Name | 4,4'-Azobis(4-cyano-1-pentanol) |
Molecular Formula | C12H20N4O2 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile |
Standard InChI | InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 |
Standard InChIKey | IWTIJBANDVIHPX-UHFFFAOYSA-N |
SMILES | CC(CCCO)(C#N)N=NC(C)(CCCO)C#N |
Canonical SMILES | CC(CCCO)(C#N)N=NC(C)(CCCO)C#N |
Synonyms | 2-(2-cyano-5-hydroxy-pentan-2-yl)diazenyl-5-hydroxy-2-methyl-pentanenitrile;4,4'-Azobis(4-cyano-1-pentanol);4,4'-AZO-BIS-(4-CYANO PENTANOL);AZOPENTANOL C;AZOPENTANON-C;4,4'-AZOBIS[4-CYANO PENTANOL] 98+%;2-(2-diethylaminoethylamino)-5-nitroaniline; |
PubChem Compound | 138321 |
Last Modified | Sep 13 2023 |
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